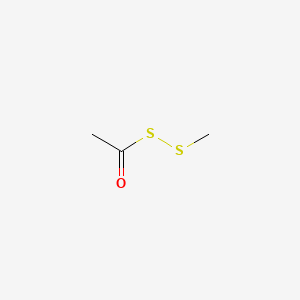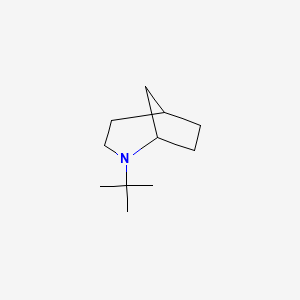
2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- is a nitrogen-containing heterocycle with significant potential in the field of drug discovery. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Its unique structure has garnered interest due to its synthetic and pharmacological potential .
Méthodes De Préparation
The synthesis of 2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- typically involves nucleophilic attack and concomitant intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. One of the key synthetic routes is the Beckmann rearrangement, which has been successfully applied to access this bicyclic architecture . Industrial production methods often involve flow chemistry and biomass valorization to achieve efficient and scalable synthesis .
Analyse Des Réactions Chimiques
2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts and photochemical agents. Major products formed from these reactions often include bioactive molecules and intermediates for total synthesis .
Applications De Recherche Scientifique
This compound has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules. In biology and medicine, its unique structure has been explored for its potential as a drug candidate, particularly in the treatment of cancer and neurological disorders. Industrial applications include its use in the development of new synthetic methodologies and the valorization of biomass-derived compounds .
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. Its bicyclic structure provides rigidity, which is an important feature in medicinal chemistry. This rigidity allows the compound to interact effectively with biological targets, such as receptors and enzymes, leading to its bioactive properties .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- is structurally similar to other bioactive alkaloids, such as nicotine, cocaine, and morphine. its unique bicyclic backbone provides additional rigidity, which enhances its interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a drug candidate .
Propriétés
Numéro CAS |
71017-52-2 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
2-tert-butyl-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21N/c1-11(2,3)12-7-6-9-4-5-10(12)8-9/h9-10H,4-8H2,1-3H3 |
Clé InChI |
RAQRBBIUOYHIPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CCC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
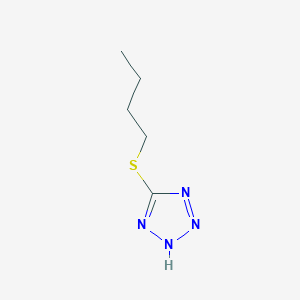
![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
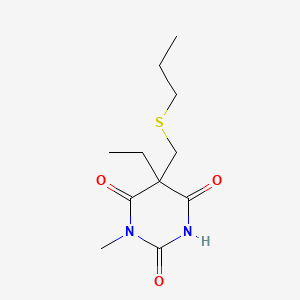
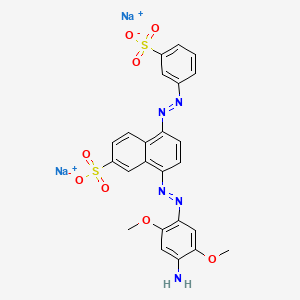

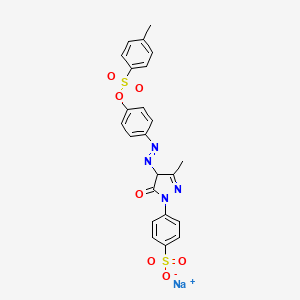
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
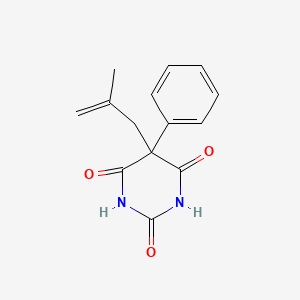
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
